2,3-O-CYCLOHEXYLIDENE-L(-)-ERYTHRURONOLACTONE
Overview
Description
2,3-O-CYCLOHEXYLIDENE-L(-)-ERYTHRURONOLACTONE is a chemical compound with the molecular formula C10H14O5 and a molecular weight of 214.22 g/mol . It is a derivative of L-erythruronic acid, where the hydroxyl groups at positions 2 and 3 are protected by a cyclohexylidene group. This compound is often used in organic synthesis and research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-O-CYCLOHEXYLIDENE-L(-)-ERYTHRURONOLACTONE typically involves the protection of L-erythruronic acid. One common method includes the reaction of L-erythruronic acid with cyclohexanone in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3-O-CYCLOHEXYLIDENE-L(-)-ERYTHRURONOLACTONE can undergo various chemical reactions, including:
Hydrolysis: The cyclohexylidene protecting group can be removed under acidic or basic conditions to yield L-erythruronic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring to a diol or other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: L-erythruronic acid.
Oxidation: Various oxidized derivatives, depending on the specific conditions.
Reduction: Reduced forms of the lactone, such as diols.
Scientific Research Applications
2,3-O-CYCLOHEXYLIDENE-L(-)-ERYTHRURONOLACTONE is used in various scientific research applications, including:
Organic Synthesis: As a protected form of L-erythruronic acid, it is used in the synthesis of complex organic molecules.
Biological Studies: It serves as a model compound for studying carbohydrate chemistry and enzymatic reactions.
Medicinal Chemistry:
Industrial Applications: Used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2,3-O-CYCLOHEXYLIDENE-L(-)-ERYTHRURONOLACTONE primarily involves its role as a protected intermediate in chemical reactions. The cyclohexylidene group protects the hydroxyl groups, allowing selective reactions to occur at other sites on the molecule. Upon deprotection, the free hydroxyl groups can participate in further chemical or enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
2,3-O-Isopropylidene-L-erythruronic acid: Similar protecting group but with an isopropylidene group instead of cyclohexylidene.
2,3-O-Benzylidene-L-erythruronic acid: Uses a benzylidene group for protection.
L-erythruronic acid: The unprotected form of the compound.
Uniqueness
2,3-O-CYCLOHEXYLIDENE-L(-)-ERYTHRURONOLACTONE is unique due to its cyclohexylidene protecting group, which provides steric hindrance and stability during chemical reactions. This makes it particularly useful in synthetic applications where selective protection and deprotection are required .
Properties
IUPAC Name |
6-hydroxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c11-8-6-7(9(12)13-8)15-10(14-6)4-2-1-3-5-10/h6-8,11H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGRKHAVPBZSIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3C(O2)C(=O)OC3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85029-84-1 | |
Record name | Dihydro-6′-hydroxyspiro[cyclohexane-1,2′-furo[3,4-d][1,3]dioxol]-4′(3′aH)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85029-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-hydroxyspiro[4,6a-dihydro-3aH-furo[4,3-d][1,3]dioxole-2,1'-cyclohexane]-6-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HP7NQG8K6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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